molecular formula C13H19NO3 B153219 tert-Butyl 3-(hydroxymethyl)benzylcarbamate CAS No. 226070-69-5

tert-Butyl 3-(hydroxymethyl)benzylcarbamate

Cat. No. B153219
M. Wt: 237.29 g/mol
InChI Key: QNDFFICIIGQGDV-UHFFFAOYSA-N
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Description

The compound tert-Butyl 3-(hydroxymethyl)benzylcarbamate is a chemical intermediate that has been utilized in various synthetic pathways for the production of pharmacologically active molecules. It is characterized by the presence of a tert-butyl carbamate group, which is a common protecting group in organic synthesis due to its stability and ease of removal under acidic conditions.

Synthesis Analysis

The synthesis of related carbamate compounds has been explored in several studies. For instance, an enantioselective synthesis of a benzyl carbamate derivative using an iodolactamization as a key step was reported, highlighting the importance of such intermediates in the synthesis of potent CCR2 antagonists . Another study described the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes, showcasing their utility as N-(Boc)-protected nitrones and building blocks in organic synthesis . Additionally, the synthesis of tert-butyl carbamate derivatives from L-Serine, with potential cytotoxic activity against human carcinoma cell lines, was achieved through a multi-step process including protection and deprotection strategies .

Molecular Structure Analysis

The molecular structure and vibrational spectra of a related compound, 3,5-di-tert-butyl-4-hydroxybenzoic acid, were studied using quantum chemical calculations and spectroscopic methods, providing insights into the electronic and structural properties of tert-butyl substituted compounds . This type of analysis is crucial for understanding the reactivity and interaction of tert-butyl carbamate derivatives.

Chemical Reactions Analysis

Tert-butyl carbamate compounds participate in various chemical reactions. For example, tert-butyl nitrite has been used as a radical initiator for the aerobic cleavage of benzylic C-C bonds, demonstrating the reactivity of tert-butyl groups under metal-free conditions . The versatility of tert-butyl carbamate derivatives is further exemplified by their use in asymmetric Mannich reactions to synthesize chiral amino carbonyl compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives can be inferred from studies on similar compounds. The vibrational, UV, NMR, and other spectroscopic analyses provide valuable information on the molecular properties, such as electronic transitions, chemical shifts, and molecular orbitals . Theoretical calculations, such as HOMO-LUMO gap and natural bond orbital (NBO) analysis, contribute to the understanding of the stability and reactivity of these compounds . Additionally, the non-linear optical properties, including dipole moment and polarizability, are important for applications in materials science .

Scientific Research Applications

  • Synthesis and Organic Chemistry Applications tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, a category to which tert-Butyl 3-(hydroxymethyl)benzylcarbamate belongs, have been prepared from aldehydes and tert-butyl N-hydroxycarbamate. These compounds serve as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. They are valuable as building blocks in organic synthesis due to their chemical transformation capabilities (Guinchard, Vallée, & Denis, 2005).

  • Synthesis of Potent CCR2 Antagonists An efficient enantioselective synthesis method for benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an intermediate for a series of potent CCR2 antagonists, has been described. This synthesis involves an iodolactamization as a key step, highlighting the importance of tert-Butyl 3-(hydroxymethyl)benzylcarbamate in the development of therapeutic agents (Campbell et al., 2009).

  • Molecular Structures and Hydrogen-Bond Connectivity The molecular structures of tert-butyl (S)-2-hydroxy-[N-(substituted-benzylidene)hydrazinyl-carbonyl]-ethylcarbamates, derived from L-serine, exhibit consistent fundamental intermolecular O—H···O and N—H···O hydrogen-bond connectivity. These findings contribute to understanding the structural properties of such compounds in different substitution variations, demonstrating the compound's role in molecular connectivity research (Howie et al., 2011).

  • Enzymatic Kinetic Resolution in Organic Synthesis The compound tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, an intermediate for synthesizing carbocyclic analogues of 2'-deoxyribonucleotides, has been studied for its enzymatic kinetic resolution. This process is essential for the enantioselective synthesis of these analogues, highlighting the compound's significance in advanced organic synthesis and medicinal chemistry (Ober, Marsch, Harms, & Carell, 2004).

properties

IUPAC Name

tert-butyl N-[[3-(hydroxymethyl)phenyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-8-10-5-4-6-11(7-10)9-15/h4-7,15H,8-9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDFFICIIGQGDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383438
Record name tert-Butyl {[3-(hydroxymethyl)phenyl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(hydroxymethyl)benzylcarbamate

CAS RN

226070-69-5
Record name tert-Butyl {[3-(hydroxymethyl)phenyl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 226070-69-5
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Synthesis routes and methods I

Procedure details

Methyl 3-{[(tert-butoxycarbonyl)amino]methyl}benzoate (4.6 g) was mixed with toluene (50 ml), followed by cooling to 0° C. Sodium bis(2-methoxyethoxy)aluminum hydride (65% toluene solution) (20 g) was added dropwise over 30 minutes, followed by stirring at 0° C. for 1 hour. A 1 M aqueous NaOH solution (30 ml) was added dropwise to the reaction mixture, and CHCl3 was then added thereto. The organic layer was dried over Na2SO4 and concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane/EtOAc) to obtain tert-butyl [3-(hydroxymethyl)benzyl]carbamate (4.1 g).
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Synthesis routes and methods II

Procedure details

At 0° C., ethyl chloroformate (1.93 ml, 20 mmol) was added to a solution of 3-(tert-butoxycarbonylaminomethyl)benzoic acid (5.0 g, 20 mmol) and triethylamine (3.33 ml, 24 mmol) in tetrahydrofuran (30 ml). The reaction mixture was stirred for 40 min at 0° C., and the formed precipitation was filtered off. The filtrate was cooled to 0° C. A 2.0 M solution of lithium borohydride in THF (25 ml, 50 mmol) was added. The reaction mixture was stirred for 16 h, while warming up to room temperature. Water was added carefully, until no gas was formed. A 10% solution of sodium hydrogensulphate (10 ml) was added. A saturated solution of sodium hydrogen carbonate (200 ml) was added. The mixture was extracted with ethyl acetate (200 and 100 ml). The combined organic layers were dried over magnesium sulphate. The solvent was removed in vacuo. The crude product was purified by flash chromatography on silica (80 g), using ethyl acetate/heptane 1:1 as eluent, to give 3.73 g of (3-hydroxymethylbenzyl)carbamic acid tert butylester.
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